molecular formula C15H10FNO B7837827 6-(2-fluorophenyl)-1H-indole-3-carbaldehyde

6-(2-fluorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B7837827
M. Wt: 239.24 g/mol
InChI Key: RAGROCACFFXSCY-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family, characterized by its unique structure featuring a fluorophenyl group attached to the indole ring. Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and tryptamine.

  • Reaction Conditions: The reaction involves a condensation process under acidic conditions, often using a Lewis acid catalyst like boron trifluoride (BF3) to facilitate the formation of the indole ring.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also common to minimize environmental impact.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the aldehyde group to a carboxylic acid.

  • Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Sodium borohydride (NaBH4) in methanol.

  • Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation: 6-(2-Fluorophenyl)-1H-indole-3-carboxylic acid.

  • Reduction: 6-(2-Fluorophenyl)-1H-indole-3-ol.

  • Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Chemistry: 6-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties. This compound is studied for its potential biological activity in various assays.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry: The compound is used in the development of new materials and dyes due to its unique chemical properties.

Comparison with Similar Compounds

  • 6-(2-Chlorophenyl)-1H-indole-3-carbaldehyde: Similar structure with a chlorine substituent instead of fluorine.

  • 6-(2-Methoxyphenyl)-1H-indole-3-carbaldehyde: Contains a methoxy group instead of fluorine.

Uniqueness: 6-(2-Fluorophenyl)-1H-indole-3-carbaldehyde stands out due to the presence of the fluorine atom, which significantly affects its chemical reactivity and biological activity compared to its chloro- and methoxy-substituted counterparts.

This compound's unique properties and diverse applications make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications continues to drive research and innovation.

Properties

IUPAC Name

6-(2-fluorophenyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-14-4-2-1-3-12(14)10-5-6-13-11(9-18)8-17-15(13)7-10/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGROCACFFXSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)C(=CN3)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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